molecular formula C18H18N4O2S B6060580 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide

2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide

Cat. No. B6060580
M. Wt: 354.4 g/mol
InChI Key: CPOZLXAAYFMYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide, also known as DAPTA, is a small molecule drug that has been extensively studied for its potential therapeutic applications. DAPTA belongs to the class of compounds known as chemokine receptor antagonists and has been shown to have a high affinity for the chemokine receptor CXCR4.

Mechanism of Action

2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide works by inhibiting the binding of CXCR4 to its ligands, which are involved in the regulation of immune function and cell migration. By inhibiting the binding of CXCR4 to its ligands, this compound can modulate immune function and inhibit cell migration. This compound has been shown to inhibit the migration of cancer cells and HIV-infected cells, making it a potential therapeutic agent for these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the migration of cancer cells and HIV-infected cells, making it a potential therapeutic agent for these diseases. This compound has also been shown to modulate immune function, which could have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide in lab experiments is that it has a high affinity for the chemokine receptor CXCR4, making it a useful tool for studying the role of CXCR4 in immune function and cell migration. However, one of the limitations of using this compound in lab experiments is that it is a small molecule drug, which can limit its effectiveness in vivo.

Future Directions

There are a number of future directions for research on 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide. One area of research is the development of more potent and selective CXCR4 antagonists. Another area of research is the development of new therapeutic applications for this compound, such as in the treatment of inflammatory diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of 2-naphthylamine, which is reacted with 1-bromo-4-chlorobutane to form 2-(4-chlorobutyl)naphthalene-1-amine. This intermediate is then reacted with thiourea to form 2-(4-chlorobutyl)-1,3-dithiourethane. The final step involves the reaction of 2-(4-chlorobutyl)-1,3-dithiourethane with 4-amino-6-oxo-1,6-dihydropyrimidine-2-thiol to form this compound.

Scientific Research Applications

2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the chemokine receptor CXCR4, which is involved in the regulation of immune function and cell migration. This compound has been shown to inhibit the binding of CXCR4 to its ligands, resulting in the inhibition of cell migration and the modulation of immune function. This compound has been studied for its potential applications in cancer, HIV/AIDS, and other inflammatory diseases.

properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-2-14(25-18-21-15(19)10-16(23)22-18)17(24)20-13-9-5-7-11-6-3-4-8-12(11)13/h3-10,14H,2H2,1H3,(H,20,24)(H3,19,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOZLXAAYFMYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC(=CC(=O)N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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